N-(1,3-dibenzyl-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-yl)acetamide
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Overview
Description
N-{1,3-DIBENZYL-5-PHENYL-1H,2H,3H,4H-IMIDAZO[4,3-F][1,2,4]TRIAZIN-7-YL}ACETAMIDE is a complex organic compound that belongs to the class of imidazo[4,3-f][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes an imidazo-triazine core substituted with benzyl and phenyl groups
Preparation Methods
The synthesis of N-{1,3-DIBENZYL-5-PHENYL-1H,2H,3H,4H-IMIDAZO[4,3-F][1,2,4]TRIAZIN-7-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo-triazine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-{1,3-DIBENZYL-5-PHENYL-1H,2H,3H,4H-IMIDAZO[4,3-F][1,2,4]TRIAZIN-7-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or phenyl rings can be replaced with other substituents.
Cycloaddition: The imidazo-triazine core can undergo cycloaddition reactions, forming new heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{1,3-DIBENZYL-5-PHENYL-1H,2H,3H,4H-IMIDAZO[4,3-F][1,2,4]TRIAZIN-7-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a cytotoxic agent against cancer cells. It has shown promising activity in vitro against various cancer cell lines.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{1,3-DIBENZYL-5-PHENYL-1H,2H,3H,4H-IMIDAZO[4,3-F][1,2,4]TRIAZIN-7-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, in cancer cells, the compound may induce apoptosis by disrupting cellular signaling pathways .
Comparison with Similar Compounds
N-{1,3-DIBENZYL-5-PHENYL-1H,2H,3H,4H-IMIDAZO[4,3-F][1,2,4]TRIAZIN-7-YL}ACETAMIDE can be compared with other imidazo-triazine derivatives. Similar compounds include:
- 1,3-Dibenzyl-5-phenyl-1H,2H,3H,4H-imidazo[4,3-f][1,2,4]triazin-7-amine
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of N-{1,3-DIBENZYL-5-PHENYL-1H,2H,3H,4H-IMIDAZO[4,3-F][1,2,4]TRIAZIN-7-YL}ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H27N5O |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(1,3-dibenzyl-5-phenyl-2,4-dihydroimidazo[5,1-f][1,2,4]triazin-7-yl)acetamide |
InChI |
InChI=1S/C27H27N5O/c1-21(33)28-27-29-26(24-15-9-4-10-16-24)25-19-30(17-22-11-5-2-6-12-22)20-31(32(25)27)18-23-13-7-3-8-14-23/h2-16H,17-20H2,1H3,(H,28,29,33) |
InChI Key |
ABSSTYHDVFWKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C2N1N(CN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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